Comprehensive Physicochemical and Synthetic Profiling of 2-(Azetidin-3-yloxy)acetic Acid Trifluoroacetic Acid
Comprehensive Physicochemical and Synthetic Profiling of 2-(Azetidin-3-yloxy)acetic Acid Trifluoroacetic Acid
Executive Summary
The compound 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid (CAS: 1909327-16-7) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). As the pharmaceutical industry increasingly prioritizes the "escape from flatland"—a paradigm shift towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3)—the azetidine ring has emerged as a privileged scaffold[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical properties, and field-proven synthetic methodologies associated with this critical intermediate.
Molecular Architecture & Structural Rationale
The molecular architecture of 2-(azetidin-3-yloxy)acetic acid features a highly strained, four-membered saturated nitrogen heterocycle (azetidine) linked to a carboxylic acid via an ether oxygen.
The Azetidine Advantage
Incorporating an azetidine ring into a drug candidate or linker system serves several mechanistic purposes[2][3]:
-
Conformational Constraint: The rigid four-membered ring restricts the conformational flexibility of the attached substituents, which can significantly reduce the entropic penalty upon binding to a target protein, thereby increasing binding affinity.
-
Physicochemical Optimization: Azetidines act as excellent bioisosteres for larger, more lipophilic rings like piperidines or pyrrolidines. They typically lower the partition coefficient (logP) and increase aqueous solubility, which are critical parameters for oral bioavailability[4].
-
Metabolic Stability: The compact nature and lack of easily accessible sites for cytochrome P450-mediated oxidation often render azetidine-containing molecules more metabolically stable than their acyclic or larger cyclic counterparts[2].
The Role of the Trifluoroacetic Acid (TFA) Salt
The free base of 2-(azetidin-3-yloxy)acetic acid (CAS: 1315059-34-7) contains both a nucleophilic secondary amine and an electrophilic carboxylic acid precursor[5]. If left as a zwitterion or free base, the molecule is prone to intermolecular self-condensation (oligomerization) over time. Formulating the compound as a Trifluoroacetic Acid (TFA) salt protonates the azetidine nitrogen, converting it into a non-nucleophilic azetidinium cation[6]. This causality is critical: the TFA salt guarantees long-term shelf stability and prevents premature degradation, provided the hygroscopic nature of the salt is managed properly during storage.
Physicochemical Profiling
Understanding the quantitative parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data is summarized in the table below.
| Property | Value / Description |
| Nomenclature | 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid |
| CAS Registry Number (TFA Salt) | 1909327-16-7 |
| CAS Registry Number (Free Base) | 1315059-34-7[5] |
| Molecular Formula (TFA Salt) | C₅H₉NO₃ · C₂HF₃O₂ (Total: C₇H₁₀F₃NO₅) |
| Molecular Weight (TFA Salt) | 245.16 g/mol |
| Molecular Weight (Free Base) | 131.13 g/mol [5] |
| Estimated pKa (Azetidine N-H) | ~10.4 (Highly basic secondary amine) |
| Estimated pKa (Carboxylic Acid) | ~3.5 (Standard aliphatic ether-linked acid) |
| Physical State | Solid / Powder[5] |
| Solubility | High solubility in polar aprotic solvents (DMF, DMSO) and water. |
Chemical Reactivity & Synthetic Utility
The synthetic power of 2-(azetidin-3-yloxy)acetic acid lies in its orthogonal bifunctionality. However, because it is supplied as a TFA salt, stoichiometric neutralization is an absolute prerequisite before any base-catalyzed or nucleophilic reactions can occur[7].
Bifunctional reactivity map of 2-(Azetidin-3-yloxy)acetic acid.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the success of intermediate steps before proceeding.
Protocol A: Standard Amide Coupling (Carboxylic Acid Activation)
This workflow utilizes the carboxylic acid moiety to form an amide bond with an exogenous primary or secondary amine. HATU is selected as the coupling agent due to its high efficiency and ability to minimize racemization (though stereocenters are not a concern for this specific achiral building block, HATU remains the gold standard for hindered amines)[7].
Causality Note: N,N-Diisopropylethylamine (DIPEA) is added in a large excess (3-4 equivalents). The first equivalent is strictly consumed to neutralize the TFA salt[7]. The remaining equivalents are required to deprotonate the carboxylic acid for activation by HATU and to maintain a basic environment for the incoming amine nucleophile.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2-(azetidin-3-yloxy)acetic acid TFA salt in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.5 M. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive active ester intermediate.
-
Neutralization & Activation: Add 3.0 to 4.0 equivalents of DIPEA to the stirring solution at room temperature.
-
Coupling Agent Addition: Add 1.2 equivalents of HATU. Stir the mixture for 15–30 minutes to allow the formation of the active O-At (7-azabenzotriazole) ester.
-
Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water, and analyze via LC-MS. You must observe the mass of the active ester or the complete consumption of the starting acid before proceeding.
-
Nucleophilic Attack: Add 1.1 equivalents of your target amine (the nucleophile). Stir at room temperature for 2 to 4 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the desired product mass confirm reaction completion.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC or flash column chromatography.
Step-by-step amide coupling workflow utilizing the carboxylic acid moiety.
Protocol B: N-Derivatization via Reductive Amination
If the synthetic goal is to elaborate the azetidine nitrogen, reductive amination with an aldehyde or ketone is a highly effective, mild approach.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2-(azetidin-3-yloxy)acetic acid TFA salt and 1.2 equivalents of the target aldehyde in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Neutralization: Add 1.5 equivalents of Triethylamine (TEA) or DIPEA to liberate the free azetidine base.
-
Imine Formation: Stir the mixture at room temperature for 1–2 hours. Self-Validation: LC-MS should indicate the mass of the intermediate imine/iminium ion.
-
Reduction: Add 1.5 to 2.0 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Stir for an additional 4–12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the organic layers, and concentrate for subsequent purification.
Handling, Storage, and Stability
Because it is formulated as a trifluoroacetic acid salt, 2-(azetidin-3-yloxy)acetic acid exhibits hygroscopic properties. Exposure to atmospheric moisture can lead to water absorption, which alters the effective molecular weight and can introduce water into moisture-sensitive reactions (like HATU couplings)[8].
-
Storage: Store desiccated at 4°C or -20°C for long-term preservation.
-
Handling: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
References
- Benchchem - 2-(Azetidin-3-yloxy)
- Sigma-Aldrich - 3-(2-aep)
- PharmaBlock - Azetidines in Drug Discovery Source: PharmaBlock URL
- Benchchem - The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Source: Benchchem URL
- Domainex - Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL
- Technical Disclosure Commons - Improved Process for The Preparation of Peptides and Trifluoroacetic Acid Salts Source: TDCommons URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 5. 2-(Azetidin-3-yloxy)acetic Acid|CAS 1315059-34-7 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tdcommons.org [tdcommons.org]
- 8. pubs.acs.org [pubs.acs.org]
